molecular formula C11H21N3O2 B7919085 N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide

Cat. No.: B7919085
M. Wt: 227.30 g/mol
InChI Key: QGZLRGBYTIHKGD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino group, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the piperidine ring.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxide or carboxylic acid derivatives.

    Reduction: Formation of reduced derivatives such as primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological functions.

Comparison with Similar Compounds

N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-acetamide can be compared with other similar compounds, such as:

    N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-butyramide: Differing by the length of the acyl chain.

    N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-benzamide: Differing by the aromatic nature of the acyl group.

    N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-propionamide: Differing by the presence of a propionyl group instead of an acetyl group.

These similar compounds may exhibit different chemical properties and biological activities due to variations in their molecular structures

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-5-3-10(4-6-14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZLRGBYTIHKGD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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